1-Ethyl-6-fluoro-1H-indole
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Overview
Description
1-Ethyl-6-fluoro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-fluoro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethyl and fluoro substituents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis or transition metal-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-fluoro-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the substituents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products: The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
1-Ethyl-6-fluoro-1H-indole has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-6-fluoro-1H-indole
- 1-Ethyl-5-fluoro-1H-indole
- 1-Ethyl-6-chloro-1H-indole
Comparison: 1-Ethyl-6-fluoro-1H-indole is unique due to the specific positioning of the ethyl and fluoro groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
1-ethyl-6-fluoroindole |
InChI |
InChI=1S/C10H10FN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3 |
InChI Key |
FVEWJAGRUTWRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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